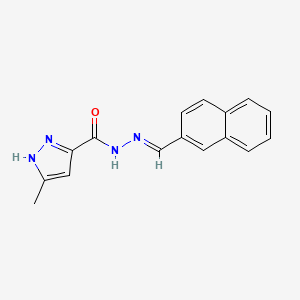![molecular formula C19H13BrN4O3S B11650474 (6Z)-6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650474.png)
(6Z)-6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a phenoxymethyl group, and a thiadiazolopyrimidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This precursor is then reacted with various reagents under controlled conditions to form the final compound. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation: Formation of the imino group through condensation reactions with appropriate amines.
Cyclization: Formation of the thiadiazolopyrimidinone core through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
(6Z)-6-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C19H13BrN4O3S |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
5-amino-6-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H13BrN4O3S/c20-12-6-7-15(25)11(8-12)9-14-17(21)24-19(22-18(14)26)28-16(23-24)10-27-13-4-2-1-3-5-13/h1-9H,10,21H2/b11-9+ |
Clave InChI |
HELPBSDAQHRWCY-PKNBQFBNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC2=NN3C(=C(C(=O)N=C3S2)/C=C/4\C=C(C=CC4=O)Br)N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C=C(C=CC4=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650394.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11650398.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11650401.png)
![2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester](/img/structure/B11650405.png)

![1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11650408.png)
![2-Heptyl-5-imino-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650410.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650414.png)
![N-Phenyl-2-[(Z)-[(2-phenyl-1H-indol-3-YL)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650420.png)
![3-(4-Chlorobenzyl)-4-[(3,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B11650435.png)
![2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11650448.png)

![propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11650466.png)
